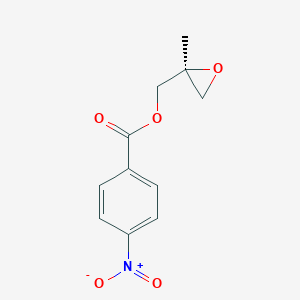
15-脱氧-Δ12,14-前列腺素A2
描述
15-deoxy-Delta(12,14)-prostaglandin A2 is a prostaglandin A derivative that is prostaglandin A2 lacking the 15-hydroxy group and having C=C double bonds at positions 12(13) and 14(15). It is an oxo monocarboxylic acid, a cyclic ketone and a prostaglandins A. It is functionally related to a prostaglandin A2.
科学研究应用
PGA2的合成类似物
“15-脱氧-Δ12,14-前列腺素A2”是PGA2的合成类似物 . 它与15-脱氧-Δ12,14-PGJ2具有共同的结构特征,后者是PPARγ的配体 .
PPARγ配体
该化合物是PPARγ的配体 . PPARγ(过氧化物酶体增殖物激活受体γ)是一种参与多个基因转录的核调节蛋白。 PPARγ的配体在控制糖尿病、肥胖症和心血管疾病等疾病方面具有潜在应用 .
抗有丝分裂和抗肿瘤活性
据报道,类似的类似物具有抗有丝分裂和抗肿瘤活性 . 这表明“this compound”也可能在癌症治疗中具有潜在应用 .
对脂质积累的影响
该化合物已被用于研究其对脂质积累的影响 . 了解脂质积累有助于研究动脉粥样硬化和肥胖症等疾病 .
生存力/线粒体活性
“this compound”已被用于研究其对生存力/线粒体活性的影响 . 这可能对理解细胞能量产生和与线粒体功能障碍相关的疾病有影响
作用机制
Target of Action
The primary target of 15-Deoxy-Delta12,14-Prostaglandin A2 (15d-PGJ2) is the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) . PPARγ is a nuclear receptor that plays a crucial role in regulating cellular differentiation, development, and metabolism .
Mode of Action
15d-PGJ2 acts as a selective agonist to PPARγ . It binds to PPARγ, leading to its activation. This activation can result in various cellular responses, including anti-inflammatory, anti-proliferative, and pro-apoptotic activities . The specific response depends on the concentration of 15d-PGJ2 and the type of cell .
Biochemical Pathways
15d-PGJ2 influences several biochemical pathways. It has been shown to induce the Unfolded Protein Response (UPR) and oxidative stress response in cells . These responses are part of the cell’s defense system against specific forms of stress, such as the accumulation of misfolded proteins in the endoplasmic reticulum (ER) and oxidative stress .
Result of Action
The activation of PPARγ by 15d-PGJ2 can lead to various cellular effects. For instance, it has been shown to inhibit the proliferation of cancer cell lines and differentiate fibroblasts into adipocytes . In multiple myeloma cells, 15d-PGJ2 has been found to induce the formation of reactive oxygen species (ROS) within the cells, leading to a state of oxidative stress . This can result in the accumulation of misfolded proteins, particularly threatening for cells with a high protein folding load or those susceptible to oxidative stress .
Action Environment
生化分析
Biochemical Properties
15-deoxy-delta12,14-Prostaglandin A2 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with peroxisome proliferator-activated receptor γ (PPARγ), a member of the nuclear receptor superfamily . This interaction is crucial in lipid metabolism and bone metabolism .
Cellular Effects
15-deoxy-delta12,14-Prostaglandin A2 has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it promotes the formation of marrow adipocytes and inhibits the formation of osteoblasts, resulting in bone loss .
Molecular Mechanism
The molecular mechanism of action of 15-deoxy-delta12,14-Prostaglandin A2 involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of 15-deoxy-delta12,14-Prostaglandin A2 change over time in laboratory settings . It has been observed that the compound induces an increase in reactive oxygen species (ROS) production in cells after 1 hour of treatment .
Dosage Effects in Animal Models
The effects of 15-deoxy-delta12,14-Prostaglandin A2 vary with different dosages in animal models . For instance, it has been found to inhibit lung inflammation and remodeling in distinct murine models of asthma .
Metabolic Pathways
15-deoxy-delta12,14-Prostaglandin A2 is involved in various metabolic pathways . It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .
Transport and Distribution
15-deoxy-delta12,14-Prostaglandin A2 is transported and distributed within cells and tissues . It is known to be covalently bound to cellular nucleophiles, such as free cysteine residues of proteins that regulate intracellular signaling pathways .
Subcellular Localization
It is known that there are specific binding sites of the compound in the plasma membrane of cerebral cortices .
属性
IUPAC Name |
(Z)-7-[(1R,2Z)-2-[(E)-oct-2-enylidene]-5-oxocyclopent-3-en-1-yl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O3/c1-2-3-4-5-6-9-12-17-15-16-19(21)18(17)13-10-7-8-11-14-20(22)23/h6-7,9-10,12,15-16,18H,2-5,8,11,13-14H2,1H3,(H,22,23)/b9-6+,10-7-,17-12-/t18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHHHGDAJJMEHST-NBIYZLHXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CC=C1C=CC(=O)C1CC=CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C/C=C\1/C=CC(=O)[C@@H]1C/C=C\CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


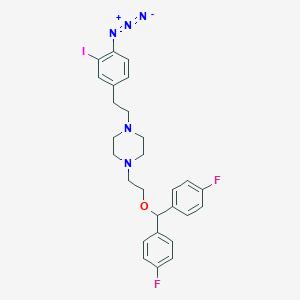
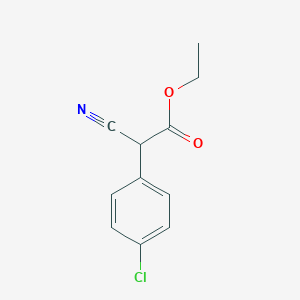
![4-{4-[4-(Trifluoromethoxy)phenoxy]piperidino}benzenol](/img/structure/B51151.png)
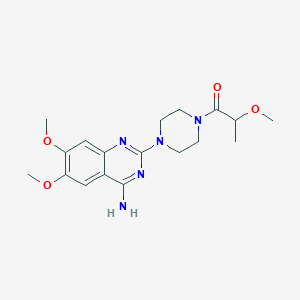
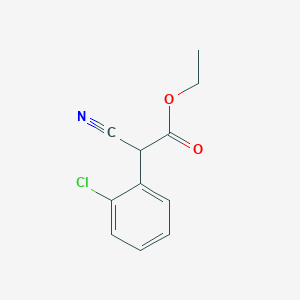
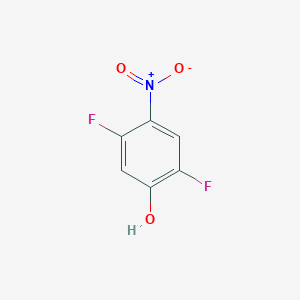

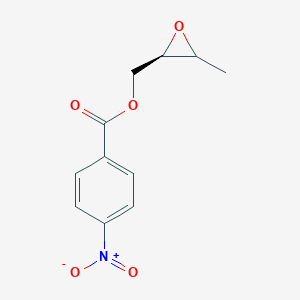
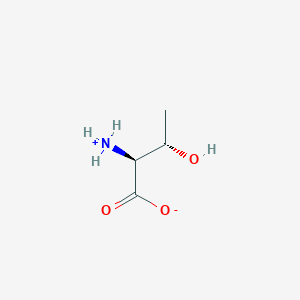
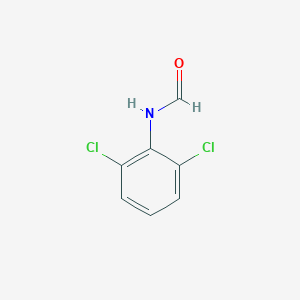
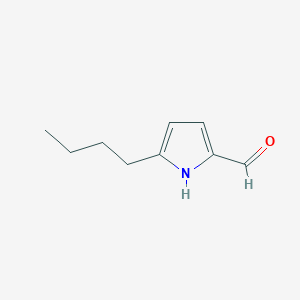
![Methyl [2-(3-buten-1-yloxy)ethyl]carbamate](/img/structure/B51182.png)

